molecular formula C10H10N2O2 B13542990 2-(5-methyl-1H-1,3-benzodiazol-1-yl)acetic acid

2-(5-methyl-1H-1,3-benzodiazol-1-yl)acetic acid

Cat. No.: B13542990
M. Wt: 190.20 g/mol
InChI Key: CDOGZBFETITWAZ-UHFFFAOYSA-N
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Description

2-(5-methyl-1H-1,3-benzodiazol-1-yl)acetic acid is a compound belonging to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that are known for their diverse biological activities. This particular compound features a benzimidazole ring substituted with a methyl group at the 5-position and an acetic acid moiety at the 1-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-methyl-1H-1,3-benzodiazol-1-yl)acetic acid typically involves the condensation of o-phenylenediamine with acetic acid derivatives. One common method includes the reaction of 5-methyl-o-phenylenediamine with chloroacetic acid under acidic conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-(5-methyl-1H-1,3-benzodiazol-1-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzimidazole N-oxides.

    Reduction: Reduction reactions can convert the benzimidazole ring to its dihydro form.

    Substitution: Electrophilic substitution reactions can occur at the benzimidazole ring, particularly at the 2-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products Formed

    Oxidation: Benzimidazole N-oxides.

    Reduction: Dihydrobenzimidazole derivatives.

    Substitution: Halogenated or nitro-substituted benzimidazole derivatives.

Scientific Research Applications

2-(5-methyl-1H-1,3-benzodiazol-1-yl)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(5-methyl-1H-1,3-benzodiazol-1-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. The exact molecular targets and pathways depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-benzimidazol-1-yl)acetic acid: Lacks the methyl group at the 5-position.

    2-(5-chloro-1H-1,3-benzodiazol-1-yl)acetic acid: Contains a chlorine atom instead of a methyl group.

    2-(5-nitro-1H-1,3-benzodiazol-1-yl)acetic acid: Contains a nitro group at the 5-position.

Uniqueness

2-(5-methyl-1H-1,3-benzodiazol-1-yl)acetic acid is unique due to the presence of the methyl group at the 5-position, which can influence its chemical reactivity and biological activity. This substitution can affect the compound’s ability to interact with molecular targets and its overall pharmacokinetic properties.

Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

2-(5-methylbenzimidazol-1-yl)acetic acid

InChI

InChI=1S/C10H10N2O2/c1-7-2-3-9-8(4-7)11-6-12(9)5-10(13)14/h2-4,6H,5H2,1H3,(H,13,14)

InChI Key

CDOGZBFETITWAZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C=N2)CC(=O)O

Origin of Product

United States

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